molecular formula C11H13BrFNO B1411788 2-(4-Bromo-2-fluorophenyl)-N-isopropyl-acetamide CAS No. 1789298-27-6

2-(4-Bromo-2-fluorophenyl)-N-isopropyl-acetamide

Cat. No.: B1411788
CAS No.: 1789298-27-6
M. Wt: 274.13 g/mol
InChI Key: ISOYXRMATQRWDC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-N-isopropyl-acetamide is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with an isopropyl group attached to an acetamide moiety

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-N-isopropyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and isopropylamine.

    Acylation Reaction: The 4-bromo-2-fluoroaniline undergoes acylation with acetic anhydride to form 2-(4-bromo-2-fluorophenyl)acetamide.

    Amidation Reaction: The 2-(4-bromo-2-fluorophenyl)acetamide is then reacted with isopropylamine under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amidation and Acylation: The acetamide moiety can undergo further amidation or acylation reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered oxidation states.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 4-Bromo-2-fluorophenol
  • 4-Bromo-2-fluorophenylacetic acid

Uniqueness

2-(4-Bromo-2-fluorophenyl)-N-isopropyl-acetamide is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, along with an isopropyl group on the acetamide moiety

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-7(2)14-11(15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOYXRMATQRWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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